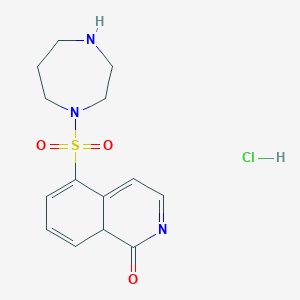![molecular formula C10H12Cl2N2O B15134560 2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)
2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide can be achieved through the reaction of aniline with chloroacetyl chloride in the presence of glacial acetic acid . This reaction typically involves the formation of N-H…O hydrogen bonds between the molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide is utilized in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of other chemical compounds.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo substitution reactions, which can alter the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar in structure but lacks the dimethylamino group.
N-(2,6-Dimethylphenyl)chloroacetamide: Contains a dimethylphenyl group instead of the dimethylamino group.
2-Chloro-N,N-dimethylacetamide: Lacks the aromatic ring structure.
Uniqueness
2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide is unique due to its specific combination of chloro and dimethylamino groups attached to the aromatic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
Molecular Formula |
C10H12Cl2N2O |
|---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-14(2)9-4-3-7(12)5-8(9)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) |
InChI Key |
PQNBMJMKWPZFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-carbamoyl-1-cyclopropyl-3-ethyl-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-7-ylidene)azanium](/img/structure/B15134498.png)

![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)

![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)

![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)



![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)



